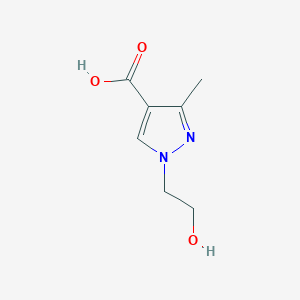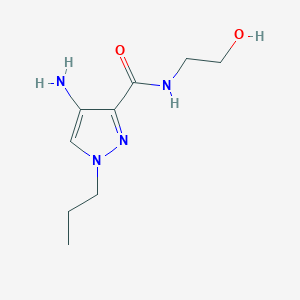
2-Iodo-4,7-dimethoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Iodo-4,7-dimethoxy-1,3-benzothiazole is a chemical compound with the CAS Number: 1188078-68-3 . It has a molecular weight of 321.14 . It appears as a powder .
Synthesis Analysis
The synthesis of benzothiazoles, which includes 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . DMSO plays three vital roles in this process: it acts as a carbon source, solvent, and oxidant .Molecular Structure Analysis
The InChI code for 2-Iodo-4,7-dimethoxy-1,3-benzothiazole is 1S/C9H8INO2S/c1-12-5-3-4-6 (13-2)8-7 (5)11-9 (10)14-8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-Iodo-4,7-dimethoxy-1,3-benzothiazole is a powder that is stored at room temperature . It has a molecular weight of 321.14 .Scientific Research Applications
Synthetic Chemistry Applications
One primary application of 2-Iodo-4,7-dimethoxy-1,3-benzothiazole is in the field of synthetic chemistry. It is used as a precursor or intermediate in the synthesis of various benzothiazole derivatives. For example, a study detailed a general method for forming benzoxazoles via copper-catalyzed cyclization of ortho-haloanilides, which is complementary to strategies requiring 2-aminophenols as substrates. This method is also applicable to the formation of benzothiazoles, demonstrating the versatility of halogenated benzothiazoles in synthesizing complex heterocyclic compounds (Evindar & Batey, 2006). Similarly, an organocatalytic protocol has been developed for synthesizing 2-substituted benzoxazoles and benzothiazoles from anilides and thioanilides, using iodoaromatic compounds as catalysts, showcasing the utility of iodinated benzothiazoles in facilitating oxidative C-H functionalization and C-O/S bond formation (Alla, Sadhu, & Punniyamurthy, 2014).
Biomedical Research
In biomedical research, derivatives of benzothiazoles, including those related to 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, are explored for their pharmacological properties. A notable example is the investigation of benzothiazole derivatives for their anti-inflammatory and antinociceptive activities, suggesting potential applications in developing new therapeutic agents (Abbas et al., 2015). Furthermore, certain 2-(4-aminophenyl)benzothiazoles have been studied for their potent and selective antitumor activities, with modifications to the benzothiazole core structure influencing their efficacy against various cancer cell lines, highlighting the role of iodinated benzothiazoles in oncology research (Bradshaw, Stevens, & Westwell, 2001).
Material Science
Benzothiazole derivatives, potentially derivable from 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, find applications in material science, particularly in the development of fluorescent probes and corrosion inhibitors. For instance, specific benzothiazole analogs have been applied as fluorescent probes sensing pH and metal cations, demonstrating the compound's utility in creating sensitive and selective detection systems for environmental and biomedical analysis (Tanaka et al., 2001). Additionally, benzothiazole derivatives have been evaluated for their efficacy as corrosion inhibitors for carbon steel, indicating their potential in industrial applications to protect metals from corrosive environments (Hu et al., 2016).
properties
IUPAC Name |
2-iodo-4,7-dimethoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO2S/c1-12-5-3-4-6(13-2)8-7(5)11-9(10)14-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPCHYIVIDNDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4,7-dimethoxy-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)
![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)



![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)


![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)
